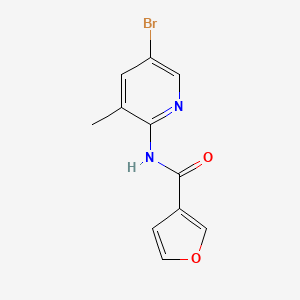
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
Applications De Recherche Scientifique
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide has various scientific research applications due to its ability to inhibit a specific enzyme. This compound can be used to study the role of the enzyme in various biological processes, including cell signaling, inflammation, and cancer. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can be used as a tool to identify new drug targets and develop new drugs that target the enzyme.
Mécanisme D'action
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide inhibits the activity of a specific enzyme by binding to its active site. This enzyme is involved in the production of a signaling molecule called cyclic adenosine monophosphate (cAMP), which plays a crucial role in various biological processes. By inhibiting the enzyme, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide reduces the production of cAMP, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide has various biochemical and physiological effects due to its ability to inhibit the enzyme involved in cAMP production. These effects include the regulation of cell signaling, inflammation, and cancer. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can affect various physiological processes, including blood pressure regulation, insulin secretion, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of a specific enzyme. This makes it a valuable tool for studying the enzyme's role in various biological processes. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide is relatively easy to synthesize and has good stability in various experimental conditions.
However, there are also some limitations to using N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain experimental conditions, which can affect its efficacy.
Orientations Futures
There are various future directions for the use of N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in scientific research. One potential direction is the development of new drugs that target the enzyme inhibited by the compound. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can be used to study the role of the enzyme in various disease states, including cancer and inflammation. Finally, the compound can be used to identify new drug targets and develop new drugs that target these targets.
Méthodes De Synthèse
The synthesis of N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide involves the reaction of 5-bromo-3-methylpyridin-2-amine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in anhydrous conditions and yields N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide as a white crystalline solid.
Propriétés
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-4-9(12)5-13-10(7)14-11(15)8-2-3-16-6-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXBXAOIYZVVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

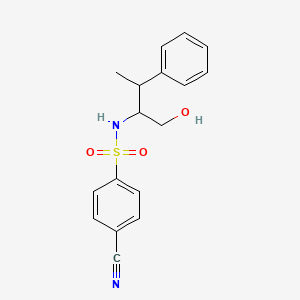
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
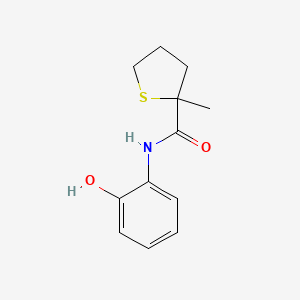

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
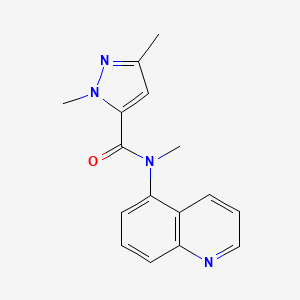
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
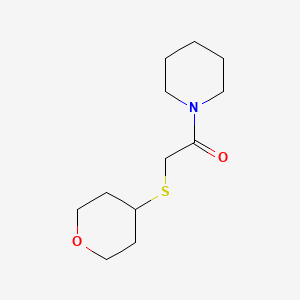
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)



